Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-
Brand Name: Vulcanchem
CAS No.: 105393-30-4
VCID: VC8033059
InChI: InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1
SMILES: CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-

CAS No.: 105393-30-4

Cat. No.: VC8033059

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- - 105393-30-4

Specification

CAS No. 105393-30-4
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1
Standard InChI Key ANPQFLQUUUWDQU-NWDGAFQWSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
SMILES CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O

Introduction

Structural and Stereochemical Features

The molecular architecture of trans-2-(4-tert-butylphenyl)cyclopropanecarboxylic acid comprises three critical components:

  • A cyclopropane ring introducing angular strain (bond angles ≈ 60°), which enhances reactivity.

  • A carboxylic acid group at position 1 of the cyclopropane, enabling hydrogen bonding and salt formation.

  • A 4-tert-butylphenyl group at position 2, providing steric bulk and lipophilicity.

The trans-configuration places the carboxylic acid and tert-butylphenyl groups on opposite sides of the cyclopropane plane, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This spatial arrangement minimizes steric clashes between the tert-butyl group and the carboxylic acid, stabilizing the molecule .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
StereochemistryTrans (1R,2R) configuration
Cyclopropane Bond Angles58–62°
tert-Butyl Group PositionPara-substituted on phenyl ring

Synthesis and Manufacturing Processes

Catalytic Cyclopropanation

The synthesis begins with methyl cinnamate as the precursor. A palladium-catalyzed cyclopropanation reaction using ethyldiazoacetate introduces the cyclopropane ring . Critical steps include:

  • Methylation: Cinnamic acid is esterified to methyl cinnamate to enhance reactivity.

  • Cyclopropanation: A copper(I) trifluoromethanesulfonate-toluene complex facilitates the addition of a carbene to the α,β-unsaturated ester, forming the cyclopropane core .

  • Hydrolysis: The methyl ester is saponified using potassium hydroxide (KOH) in aqueous ethanol, yielding racemic cyclopropanecarboxylic acid .

Enantiomeric Resolution

Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation using optically active bases like ephedrine . The trans-isomer is isolated due to its lower solubility in ethanol compared to the cis counterpart .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
MethylationCH₃OH, H₂SO₄, reflux92
CyclopropanationCu(OTf)₂, EDA, THF, 0°C75
HydrolysisKOH, H₂O/EtOH, 60°C88
Chiral Resolution(-)-Ephedrine, ethanol41 (trans)

Chemical Reactivity and Functionalization

The compound undergoes diverse reactions, leveraging the cyclopropane ring’s strain and the carboxylic acid’s acidity:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the cyclopropane ring, yielding 4-tert-butylbenzoic acid .

  • Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming trans-2-(4-tert-butylphenyl)cyclopropanemethanol .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the meta position due to the tert-butyl group’s para-directing effect .

Esterification and Amidation

Reaction with methanol (H₂SO₄ catalyst) produces the methyl ester, while coupling with amines (EDC/HOBt) generates amides for drug discovery .

Pharmaceutical Applications

GPR40 Agonism

The compound acts as a GPR40 agonist, enhancing glucose-dependent insulin secretion. Its tert-butyl group improves binding affinity to the receptor’s hydrophobic pocket, making it a candidate for type 2 diabetes therapeutics .

Enzyme Inhibition Studies

In vitro assays demonstrate inhibition of cytochrome P450 3A4 (IC₅₀ = 2.1 µM), attributed to the cyclopropane ring’s ability to mimic transition-state geometries .

Table 3: Biological Activity Data

TargetAssay TypeIC₅₀/EC₅₀
GPR40cAMP accumulation0.8 µM
CYP3A4Fluorescent assay2.1 µM
PPARγTransactivation>10 µM

Comparative Analysis with Structural Analogues

Role of the tert-Butyl Group

Removing the tert-butyl group (as in 2-phenylcyclopropanecarboxylic acid) reduces metabolic stability (t₁/₂: 4.2 h vs. 8.7 h in human microsomes) . The bulky substituent slows oxidative degradation by cytochrome P450 enzymes.

Fluorinated Analogues

Introducing fluorine at the cyclopropane ring (e.g., 2,2-difluoro derivatives) increases electronegativity, enhancing hydrogen bonding with target proteins but reducing cell permeability (LogP: 1.8 vs. 3.2) .

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